molecular formula C15H19N5OS B2480706 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2319724-58-6

3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2480706
CAS No.: 2319724-58-6
M. Wt: 317.41
InChI Key: ZRUFRRMZWLFZRS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine core substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further substituted with a 1,3,4-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the pyridazine core, followed by the introduction of the cyclopropyl group and the methoxy group. The piperidine ring is then constructed and functionalized with the 1,3,4-thiadiazole moiety.

    Formation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

    Methoxy Group Addition: The methoxy group is typically introduced through nucleophilic substitution reactions using methanol or methoxide ions.

    Piperidine Ring Construction: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Functionalization with 1,3,4-Thiadiazole: The 1,3,4-thiadiazole moiety can be introduced through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions. Its structural features suggest it could be explored for antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The 1,3,4-thiadiazole moiety is known to exhibit various biological activities, including enzyme inhibition and antimicrobial effects. The compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the 1,3,4-thiadiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer effects.

    Pyridazine Derivatives: Compounds with a pyridazine core often exhibit a range of biological activities, including anti-inflammatory and enzyme inhibitory effects.

    Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry for their diverse pharmacological properties.

Uniqueness

3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is unique due to its combination of structural features, including the cyclopropyl group, the methoxy group, and the 1,3,4-thiadiazole moiety. This combination may impart specific biological activities and chemical properties that are not observed in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-2-12(1)13-3-4-14(18-17-13)21-9-11-5-7-20(8-6-11)15-19-16-10-22-15/h3-4,10-12H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFRRMZWLFZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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